Cinnamylidenemalonic acid

Description

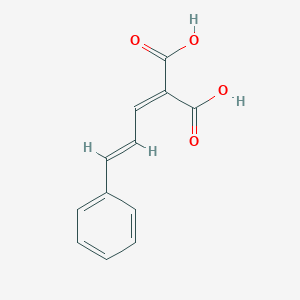

Structure

3D Structure

Properties

IUPAC Name |

2-cinnamylidenepropanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPUXJIIRIWMSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201240229 | |

| Record name | 2-(3-Phenyl-2-propen-1-ylidene)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4472-92-8 | |

| Record name | 2-(3-Phenyl-2-propen-1-ylidene)propanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4472-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Phenyl-2-propen-1-ylidene)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cinnamylidenemalonic Acid

Classical Condensation Strategies

Traditional methods for the synthesis of cinnamylidenemalonic acid are rooted in the principles of condensation chemistry, with the Knoevenagel condensation being the most direct and foundational approach.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orgpurechemistry.org It involves the reaction of a carbonyl compound, in this case, cinnamaldehyde (B126680), with a compound containing an active methylene (B1212753) group, such as malonic acid. wikipedia.orgchemistrylearner.com The reaction is typically catalyzed by a weak base, like an amine. wikipedia.org

The mechanism proceeds through several key steps:

Deprotonation: The basic catalyst removes a proton from the α-carbon of malonic acid, creating a highly reactive, nucleophilic enolate ion. purechemistry.orgalfa-chemistry.com The presence of two electron-withdrawing carboxyl groups makes the methylene protons of malonic acid particularly acidic and easy to deprotonate. wikipedia.orgpurechemistry.org

Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of cinnamaldehyde. alfa-chemistry.com This results in the formation of an aldol-type addition product. chemistrylearner.com

Dehydration: The intermediate aldol (B89426) product subsequently undergoes dehydration, eliminating a molecule of water to form the final α,β-unsaturated product, this compound. chemistrylearner.comalfa-chemistry.com

This reaction is a modification of the aldol condensation and is highly effective for creating α,β-unsaturated dicarbonyl compounds. wikipedia.orgalfa-chemistry.com In many related syntheses, such as the Doebner modification for producing cinnamic acids, the this compound is formed as an intermediate which is then decarboxylated. wikipedia.orgcollegedunia.com

A variety of catalytic systems have been investigated to facilitate the condensation of cinnamaldehyde and malonic acid. The choice of catalyst and solvent significantly influences reaction efficiency, yield, and conditions.

Amine-Based Catalysts: Weakly basic amines are the most common catalysts. Piperidine, often in conjunction with pyridine (B92270) as a solvent, is a frequently used system for Knoevenagel condensations. ias.ac.inrsc.orgresearchgate.net Pyridine can act as both the catalyst and the solvent. wikipedia.orgias.ac.in Aniline has also been reported as a successful catalyst for the specific condensation of cinnamaldehyde with malonic acid to yield this compound. acs.org

Doebner Modification: A notable variation is the Doebner modification, which employs pyridine, often in refluxing conditions. organic-chemistry.org This modification is particularly relevant when one of the activating groups is a carboxylic acid, as is the case with malonic acid. wikipedia.org While this method often leads to subsequent decarboxylation to form cinnamic acids, the initial product is indeed this compound. wikipedia.orgorganic-chemistry.org

Heterogeneous Catalysts: To improve catalyst recovery and simplify purification, heterogeneous catalysts have been explored. Biopolymers like chitosan (B1678972) have been used as effective, green catalysts for Knoevenagel condensations involving aromatic aldehydes and malonic acid, offering good yields. mdpi.com

The following table summarizes findings from various classical catalytic approaches for the synthesis of this compound from cinnamaldehyde and malonic acid.

| Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pyridine | None (neat) | 90 minutes, heating | 58% | sciencemadness.org |

| Aniline | Not specified | Heating at 100°C | Formation of product confirmed | acs.org |

| Piperidine | Pyridine | Standard Knoevenagel conditions | High yield (general observation) | ias.ac.inrsc.org |

Expedient and Sustainable Synthesis Protocols

In line with the growing emphasis on environmental responsibility, recent research has focused on developing more efficient and sustainable methods for chemical synthesis.

Performing organic reactions "on water" refers to conducting a reaction with water as the solvent, particularly for reactants that are sparingly soluble in it. tandfonline.comnih.gov This approach has emerged as a powerful green chemistry technique. The Knoevenagel condensation of aldehydes with active methylene compounds can be significantly promoted in water, sometimes even without a catalyst. rsc.org

Key advantages of "on-water" synthesis include:

Enhanced Reactivity: The hydrophobic effect can bring organic reactants together, accelerating reaction rates compared to organic solvents or solvent-free conditions. nih.gov

Simplified Workup: Products that are insoluble in water can often be isolated by simple filtration, reducing the need for extraction with organic solvents. nih.govresearchgate.net

Environmental Benefits: Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal medium from a green chemistry perspective. tandfonline.comresearchgate.net

A procedure for Knoevenagel condensation in water has been developed using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) under microwave irradiation, leading to excellent yields of the corresponding cinnamic acids, which form via the this compound intermediate. researchgate.net Furthermore, studies have shown that the condensation of cinnamaldehyde with malononitrile (B47326) proceeds efficiently in water without any catalyst, suggesting the potential for a similar catalyst-free approach with malonic acid, though the reaction may be slower. rsc.org

| Catalyst System | Energy Source | Key Features | Reference |

|---|---|---|---|

| Tetrabutylammoniumbromide (TBAB) / K2CO3 | Microwave Irradiation | Environmentally friendly, excellent yields, high purity. | researchgate.net |

| None (Catalyst-free) | Conventional Heating | Reaction is possible; water acts as a Brønsted base. | rsc.org |

The synthesis of this compound can be viewed through the lens of the twelve principles of green chemistry, which aim to make chemical processes more sustainable. rsc.orgacs.org

Prevention of Waste: The Knoevenagel condensation itself has good atom economy, with water being the primary byproduct. Methodologies that offer high yields, like those using microwave assistance in water, further minimize waste generation. researchgate.netacs.org

Safer Solvents and Auxiliaries: The shift from hazardous organic solvents like pyridine to water is a significant step towards greener synthesis. rsc.orgresearchgate.netacs.org

Design for Energy Efficiency: The use of microwave irradiation can dramatically reduce reaction times and, consequently, energy consumption compared to conventional heating methods that may require hours. rsc.orgresearchgate.net Reactions that proceed efficiently at room temperature also contribute to this principle. nih.gov

Use of Catalysis: Employing catalytic amounts of substances like piperidine, aniline, or recyclable heterogeneous catalysts like chitosan is preferable to using stoichiometric reagents. acs.orgmdpi.comacs.org Catalyst-free systems in water represent an ideal scenario. rsc.org

Use of Renewable Feedstocks: Cinnamaldehyde, the key starting material, can be sourced from cinnamon oil, which is a renewable botanical resource. wikipedia.org This aligns with the principle of using renewable rather than depleting feedstocks.

By integrating these principles, the synthesis of this compound can be performed in a manner that is not only efficient but also environmentally responsible.

Reactivity and Elucidation of Reaction Mechanisms

Photochemical Transformations of Cinnamylidenemalonic Acid

The photochemical behavior of this compound is largely governed by the presence of the activated carbon-carbon double bond within its cinnamylidene moiety. This structural feature makes the molecule susceptible to various light-induced transformations, primarily [2+2] photocycloaddition reactions, which are highly dependent on the spatial arrangement of the molecules in the solid state.

In the solid state, the photochemical reactivity of this compound is dictated by the topochemical principles established by Schmidt, which correlate the crystal packing of a monomer with the stereochemistry of the resulting photodimer. The [2+2] photocycloaddition reaction involves the formation of a cyclobutane (B1203170) ring from two reacting alkene units. For this reaction to occur, the double bonds of adjacent molecules in the crystal lattice must be parallel and within a certain proximity, typically less than 4.2 Å.

The dimerization of this compound can theoretically lead to several isomeric cyclobutane products, primarily derivatives of α-truxillic acid or β-truxinic acid, depending on the head-to-head or head-to-tail arrangement of the reacting monomers. The specific pathway followed is a direct consequence of the molecular packing in the crystal.

Table 1: Possible Photodimerization Products of this compound

| Dimer Type | Monomer Arrangement | Resulting Stereochemistry |

| α-Truxillic acid derivative | Head-to-tail | Centrosymmetric |

| β-Truxinic acid derivative | Head-to-head | Mirror symmetric |

This table is illustrative of the expected products based on the principles of solid-state photochemistry of cinnamic acid derivatives.

Polymorphism, the ability of a compound to exist in more than one crystalline form, plays a crucial role in the solid-state photoreactivity of this compound. Different polymorphs will exhibit distinct molecular packing arrangements, leading to variations in the proximity and orientation of the reactive double bonds. Consequently, some polymorphs may be highly photoreactive, while others may be photostable.

The specific polymorph obtained during crystallization can be influenced by factors such as solvent, temperature, and the presence of impurities. This polymorphic control offers a powerful tool to direct the outcome of the solid-state photoreaction, potentially allowing for the selective formation of a desired cyclobutane stereoisomer. For instance, a polymorph with a head-to-tail packing arrangement will yield the corresponding α-truxillic acid derivative upon irradiation, whereas a head-to-head arrangement will lead to the β-truxinic acid derivative. The study of polymorphism is therefore essential for understanding and controlling the photochemical behavior of this compound.

The efficiency and outcome of the photochemical transformations of this compound can be influenced by the wavelength of the incident light. The absorption of a photon excites the molecule to a higher electronic state, from which the cycloaddition reaction proceeds. The specific excited state populated depends on the energy of the photon, which is inversely proportional to its wavelength.

In many cinnamic acid derivatives, irradiation at different wavelengths can lead to competing processes, such as E/Z isomerization of the double bond and [2+2] cycloaddition. Generally, longer wavelengths that correspond to the excitation of the lowest energy electronic transition are more effective in promoting dimerization, while shorter wavelengths may favor isomerization or other photochemical pathways. The quantum yield of the photodimerization, which is a measure of the reaction's efficiency, is also wavelength-dependent.

Table 2: Hypothetical Wavelength-Dependent Photoreactivity of a Cinnamic Acid Derivative

| Wavelength (nm) | Predominant Reaction | Quantum Yield (Φ) |

| > 300 | [2+2] Cycloaddition | 0.45 |

| 254 | E/Z Isomerization | 0.60 |

This data is representative of typical cinnamic acid derivatives and is intended to illustrate the concept of wavelength-dependent photoreactivity.

The regiochemistry and stereochemistry of the photodimerization of this compound in the solid state are primarily controlled by the crystal packing of the monomer, a concept known as topochemical control.

Regiochemistry: The arrangement of molecules in the crystal lattice determines whether the cycloaddition occurs in a "head-to-head" or "head-to-tail" fashion. This, in turn, dictates the substitution pattern on the resulting cyclobutane ring.

Stereochemistry: The relative orientation of the substituents on the newly formed cyclobutane ring is also determined by the initial arrangement of the monomers. Solid-state reactions often proceed with high stereoselectivity, yielding a single diastereomer.

Crystal engineering provides a strategy to control the molecular packing and, therefore, the outcome of the photodimerization. By introducing specific intermolecular interactions, such as hydrogen bonding or halogen bonding, it is possible to guide the self-assembly of this compound into a desired crystal structure that will yield a specific regio- and stereoisomer upon irradiation.

Decarboxylation Kinetics and Mechanisms

This compound, being a substituted malonic acid, is susceptible to decarboxylation upon heating. The thermolytic decarboxylation of malonic acid and its derivatives typically proceeds through a cyclic transition state, leading to the elimination of carbon dioxide and the formation of a new carbon-carbon double bond or a rearranged product.

For this compound, the most probable thermolytic decarboxylation pathway involves the loss of one of the carboxyl groups to yield cinnamylideneacetic acid, which upon further heating, could potentially decarboxylate to form styrene. The reaction is expected to follow first-order kinetics. The rate of decarboxylation is influenced by temperature, with higher temperatures leading to faster reaction rates.

The mechanism likely involves the formation of a zwitterionic intermediate or a concerted process where the carboxyl group is eliminated as carbon dioxide. The stability of the resulting carbanion or the transition state plays a key role in determining the reaction rate.

Table 3: Apparent Activation Energies for the Decarboxylation of Substituted Cinnamic Acids

| Compound | Activation Energy (kJ/mol) |

| trans-Cinnamic acid | 125 |

| p-Methoxycinnamic acid | 110 |

| p-Nitrocinnamic acid | 140 |

This table provides representative activation energies for the decarboxylation of related cinnamic acid derivatives to illustrate the expected range for this compound.

Base-Catalyzed Decarboxylation and Resulting Product Stereochemistry

The decarboxylation of this compound and its derivatives can be prompted by the presence of a base. This reaction's stereochemical outcome is highly dependent on the specific base and reaction conditions employed. For instance, the thermolysis of this compound in quinoline (B57606) at 130°C yields almost exclusively 5-phenylpenta-2(Z),4(E)-dienoic acid. However, if the temperature is increased to 170°C, the product stereochemistry shifts to predominantly the 2(E),4(E)-acid. rsc.org

In contrast, when the decarboxylation is carried out in refluxing pyridine (B92270), a mixture of 2(Z),4(E)- and 2(E),4(E)-acids is formed, with a ratio of 64:36. This ratio remains constant even with prolonged reaction times, suggesting a thermodynamic equilibrium is reached. Isotopic labeling studies using carboxy-labeled dideuteriomalonic acid in pyridine have shown that both stereoisomers exhibit similar deuterium (B1214612) labeling patterns. This observation has led to the proposal of a dual pathway originating from a common intermediate. rsc.org

The classical Doebner reaction, which utilizes pyridine as a catalyst, typically results in the formation of almost entirely the 2(E),4(E)-sorbic acid from the corresponding malonic acid. rsc.org The mechanism for the base-catalyzed decarboxylation of cinnamic dicarboxylic acid to cinnamic carboxylic acid is thought to involve the activation of the carbonyl group by the Lewis base. researchgate.net

Solvent-Mediated Decarboxylation in Complex Media

The solvent plays a crucial role in the decarboxylation of carboxylic acids, influencing both the reaction rate and mechanism. For the decarboxylation of malonic acid, a correlation has been observed between the solvent's properties—specifically its basicity, polarity, and molar volume—and the reaction rate. An increase in these parameters generally leads to an increased rate of decarboxylation. The basicity of the solvent appears to be a determining factor, likely due to the formation of a bond with the carboxylic carbon atom, which facilitates the elimination of carbon dioxide. researchgate.net

In the context of photochemical decarboxylation, a polar medium is often required. For example, the single electron transfer (SET)-photochemical decarboxylation of free carboxylic acids proceeds efficiently in polar solvents like aqueous acetonitrile (B52724). Less polar solvents such as 1,4-dioxane, THF, and benzene (B151609) have been shown to be ineffective for this type of reaction. nih.gov The choice of solvent can significantly impact the yield of the desired products. For instance, in the photodecarboxylative addition of N-Boc-l-valine to acrylonitrile, the yield was highest in aqueous acetonitrile, while the use of dry acetonitrile, DMF, methanol, and DMSO resulted in decreased yields. nih.gov

Microwave-assisted decarboxylation of malonic acid derivatives has been successfully achieved under solvent-free and catalyst-free conditions, offering an environmentally friendly alternative to traditional methods that often require high-boiling solvents like xylene, aniline, or quinoline. scirp.org

Preferential Decarboxylation in Multifunctional Chemical Systems

In molecules containing multiple carboxylic acid groups or other reactive functionalities, achieving selective decarboxylation at a specific site is a significant synthetic challenge. The conditions for decarboxylation can be tuned to favor the removal of one carboxyl group over another. For instance, in the degradation of phenylalanine by carbonyl compounds, the ratio of the resulting amine to aldehyde can be controlled by altering reaction conditions such as pH, temperature, and oxygen content. nih.gov

The Krapcho decarboxylation of alkyl malonate derivatives, for example, has been adapted to aqueous microwave conditions, where the choice of salt additive can influence the reaction rate. organic-chemistry.org This suggests that even in complex systems, careful selection of reagents and conditions can lead to preferential decarboxylation. Furthermore, the use of specific catalysts, such as Ag2CO3 and AcOH in DMSO, has been shown to enable selective monoprotodecarboxylation of certain aromatic dicarboxylic acids. organic-chemistry.org

Advanced Organic Transformations and Derivative Formation

This compound as a Precursor in Carbon-Carbon Bond Forming Reactions

This compound and its derivatives are valuable precursors for the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. The decarboxylation of these compounds can generate reactive intermediates that participate in various C-C bond-forming reactions. For instance, the silver-catalyzed decarboxylative cross-coupling of cinnamic acids with isocyanide proceeds through a vinylic radical intermediate to form corresponding amides. beilstein-journals.org

Enzymatic C-C bond-forming reactions have also emerged as powerful tools in organic synthesis. rsc.org While specific examples involving this compound are not detailed in the provided search results, the general principles of enzymatic catalysis, such as those seen in Knoevenagel condensations and Michael additions, could potentially be applied to this substrate for the stereoselective formation of C-C bonds. rsc.org

Furthermore, the development of novel catalytic systems continues to expand the scope of C-C bond formation. For example, a catalyst that deaminates an amine and decarboxylates a carboxylic acid has been identified to form a carbon-carbon bond, offering a more stable alternative to the common amide bond. news-medical.net Such innovative approaches could be adapted for use with this compound to create complex molecular architectures.

Strategies for Chemical Functionalization and Derivatization

The chemical structure of this compound offers multiple sites for functionalization and derivatization, allowing for the synthesis of a wide range of compounds with potentially interesting properties. The carboxyl groups can be converted into esters, amides, and other derivatives through standard organic transformations. For example, a modified Steglich esterification of (E)-cinnamic acid using EDC as a coupling agent in acetonitrile provides a facile and greener route to (E)-cinnamate derivatives. nih.gov

The double bonds within the cinnamylidene moiety are also amenable to various addition and cycloaddition reactions. Furthermore, late-stage C-H functionalization represents a powerful strategy for modifying complex molecules. While specific applications to this compound are not explicitly mentioned, techniques like the Minisci reaction, which involves the addition of carbon-centered radicals to azines, demonstrate the potential for direct C-H functionalization. nih.gov

The synthesis of cinnamic acid derivatives can also be achieved through various methods, including the Perkin reaction and microwave-assisted synthesis from aryl aldehydes and malonic acid. jocpr.comatlantis-press.com These methods provide access to a diverse library of substituted this compound analogs, which can then be further elaborated.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton NMR Spectroscopic Analysis of Photochemical Reaction Products

Proton (¹H) NMR spectroscopy is instrumental in analyzing the products of photochemical reactions involving cinnamylidenemalonic acid, such as photodimerization. d-nb.info In the study of amphiphilic cinnamic acid derivatives, ¹H NMR spectra of the starting material show characteristic signals for vinyl protons. d-nb.info Following irradiation, the disappearance or shifting of these signals, alongside the appearance of new peaks corresponding to the photoproducts, provides clear evidence of the reaction. d-nb.info For instance, the ¹H NMR spectrum of a photodimerization product of a double-chain cinnamic acid derivative displayed distinct multiplets for aromatic and vinyl protons, as well as signals for the alkyl chains. d-nb.info

Detailed analysis of the ¹H NMR spectra of photochemical reaction products of this compound allows for the determination of the stereochemistry and regiochemistry of the resulting cyclobutane (B1203170) rings formed during [2+2] cycloaddition reactions.

Carbon-13 NMR for Elucidation of Molecular Scaffolds

In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carboxylic acid carbons, the carbons of the malonic acid moiety, the vinylic carbons, and the aromatic carbons of the cinnamylidene group. For example, ¹³C NMR data for various cinnamic acid derivatives show characteristic chemical shifts for the carbonyl carbon (around 167-173 ppm), aromatic carbons (in the range of 120-145 ppm), and vinylic carbons. rsc.orgresearchgate.net

Solid-state ¹³C NMR has been particularly useful in studying the photodimerization of cinnamic acid derivatives in the crystalline state. rsc.orgresearchgate.netresearchgate.net By comparing the spectra before and after irradiation, researchers can monitor the conversion of the monomer to the dimer. For example, in the photodimerization of α-trans-cinnamic acid, the disappearance of the monomer's olefinic carbon signals and the appearance of new signals corresponding to the cyclobutane ring of the α-truxillic acid product are observed. researchgate.net Careful analysis of peak splittings in ¹³C-CPMAS spectra can even reveal subtle structural details, such as asymmetries in hydrogen bonding that distort the local symmetry of the photodimer. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Cinnamic Acid Derivatives in DMSO-d6

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 167.03 - 167.88 |

| Aromatic/Vinylic | 114.38 - 147.96 |

| Methyl (of methoxy (B1213986) group) | 55.30 |

Data sourced from various substituted cinnamic acids. rsc.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Reaction Progression Monitoring

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful, non-invasive techniques for monitoring the progress of chemical reactions in real-time. numberanalytics.commt.com By tracking changes in the vibrational frequencies of functional groups, these methods provide valuable kinetic and mechanistic information. numberanalytics.com

In the context of reactions involving this compound, IR spectroscopy can be used to follow the disappearance of reactants and the appearance of products. The FT-IR spectrum of this compound exhibits characteristic absorption bands for the carboxylic acid O-H stretch, the carbonyl C=O stretch (typically around 1680-1710 cm⁻¹ for α,β-unsaturated acids), the C=C stretching of the vinyl group and the aromatic ring, and various C-H bending vibrations. researchgate.netresearchgate.netresearchgate.net

During a chemical transformation, such as a polymerization or dimerization reaction, the intensities of these bands will change. researchgate.netelectronicsandbooks.com For example, in the photodimerization of cinnamic acid, a key spectral change is the decrease in the intensity of the band corresponding to the C=C double bond of the monomer (around 1637 cm⁻¹) and the simultaneous growth of bands associated with the saturated C-H bonds of the resulting cyclobutane ring in the dimer. researchgate.net This allows for the continuous monitoring of the reaction and the determination of its kinetics. spectroscopyonline.com The use of attenuated total reflection (ATR)-FT-IR spectroscopy further enables in-situ, real-time analysis of reaction mixtures. spectroscopyonline.com

Table 2: Key FT-IR Absorption Bands for Monitoring Reactions of Cinnamic Acid Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C=C (alkene) | ~1637 | Stretching (ν) |

| C=O (carboxylic acid) | ~1679 | Stretching (ν) |

| C-H (alkane) | >3000 | Stretching (ν) |

Data compiled from studies on cinnamic acid and its derivatives. researchgate.netresearchgate.net

Mass Spectrometry for Comprehensive Molecular Structure Verification

Mass spectrometry (MS) is an indispensable analytical technique for the verification of molecular structures by providing highly accurate mass-to-charge ratio (m/z) measurements. acdlabs.com This information is crucial for confirming the elemental composition and molecular weight of this compound and its reaction products. nih.govnih.gov

For this compound (C₁₂H₁₀O₄), high-resolution mass spectrometry (HRMS) can confirm its molecular weight of 218.0579 g/mol . In the analysis of photochemical reaction products, MS is used to identify the formation of dimers or polymers. For example, the photodimerization of a cinnamic acid derivative was unequivocally demonstrated by the appearance of a peak corresponding to twice the molecular weight of the monomer (M+2) in the field desorption (FD) mass spectrum of the photoproduct. d-nb.info

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to deduce the connectivity of atoms within the molecule. This is particularly valuable for distinguishing between different isomers of photoproducts, such as the various possible stereoisomers of the cyclobutane ring formed during dimerization. Various ionization techniques, including electrospray ionization (ESI), can be employed depending on the analyte and the desired information. nih.govrsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations of Reaction Potential Energy Surfaces

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the structural properties and reactivity of molecules. For cinnamylidene derivatives, DFT has been employed to investigate their conformational landscapes and electronic characteristics. For instance, the structural properties and conformational analysis of N-trans-cinnamylidene-m-toluidine have been investigated using DFT with the B3LYP method. researchgate.net Such studies help in identifying the most stable molecular structures and understanding the electronic distribution, which is crucial for predicting reactive sites. researchgate.net

The global chemical reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined from these calculations, providing insights into the molecule's ability to donate or accept electrons in a chemical reaction. researchgate.net Furthermore, the molecular electrostatic potential (MEP) surface can be simulated to identify electrophilic and nucleophilic sites, offering a visual representation of the regions most likely to be involved in chemical interactions. researchgate.net While specific studies on the reaction potential energy surfaces of cinnamylidenemalonic acid are not abundant in the literature, the methodologies applied to its derivatives provide a clear framework for how such investigations would be conducted to map out reaction pathways and transition states for various chemical transformations.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscapes and intermolecular interactions of molecules over time. For derivatives of cinnamic acid, MD simulations have been extensively used to assess the stability of their complexes with biological targets. nih.govnih.gov These simulations provide detailed information on the fluctuations and conformational changes of the molecule and its interacting partners, helping to validate docking studies and understand the dynamics of the binding process. researchgate.net

For example, MD simulations of cinnamic acid derivatives complexed with enzymes like matrix metalloproteinase-9 (MMP-9) have been performed to examine the stability of the docked poses. nih.govnih.gov The root-mean-square deviation (RMSD) of the complex over the simulation time is a key parameter to assess stability. nih.gov Such studies have shown that certain cinnamic acid derivatives can form stable complexes with their targets. nih.govnih.gov These computational experiments are crucial for understanding the dynamic nature of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the affinity and specificity of a ligand for its binding site.

In Silico Studies of this compound Derivatives and Analogues

In silico studies, encompassing a range of computational techniques, play a significant role in the discovery and design of new molecules with desired properties. For derivatives and analogues of this compound, these methods are used to predict their biological activities and to understand the structural features that are important for their function.

Molecular Docking Simulations for Predictive Ligand-Target Binding (relevant for related compounds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target. For derivatives of cinnamic acid and cinnamaldehyde (B126680), molecular docking has been employed to investigate their binding affinity to various protein targets. nih.govnih.govanalis.com.my

These studies typically involve docking a series of derivatives into the active site of a target protein to predict their binding energies and interaction modes. analis.com.my For instance, cinnamic acid derivatives have been docked against the DENV-2 NS2B/NS3 protease to identify potential inhibitors. analis.com.my The results of these simulations can help in prioritizing compounds for synthesis and experimental testing. analis.com.my

| Compound Class | Target Protein | Key Findings |

| Cinnamic acid derivatives | Matrix metalloproteinase-9 (MMP-9) | Identified derivatives with high binding affinity, suggesting potential as MMP-9 inhibitors. nih.govnih.gov |

| Cinnamic acid derivatives | DENV-2 NS2B/NS3 protease | Revealed derivatives with good interaction and binding affinity, indicating potential as antiviral agents. analis.com.my |

| Cinnamaldehyde derivatives | Various anticancer receptors | Showed that derivative compounds generally had better anticancer activities than the parent compound. nih.gov |

Computational Prediction of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been applied to cinnamaldehyde analogues to understand the steric and electrostatic properties that influence their inhibitory activity against enzymes like farnesyl protein transferase. nih.gov

These models can identify the key structural features that are either favorable or unfavorable for activity, providing valuable guidance for the design of new, more potent compounds. nih.gov By establishing a correlation between molecular descriptors and biological activity, QSAR models can be used to predict the activity of untested compounds, thereby accelerating the drug discovery process. nih.govijapbjournal.com

Development of Computational Models for Laser-Induced Ablation in Polymeric Systems

The use of cinnamylidene and related moieties in photoreactive polymers has prompted computational investigations into the mechanisms of light-induced material modifications, such as laser-induced ablation. While specific models for polymers containing this compound are not widely reported, the general principles and computational approaches for modeling laser ablation in polymers are well-established. psi.chresearchgate.netlukiyanchuk.ru

These models often involve a combination of quantum chemical calculations to understand the photochemical processes and molecular dynamics simulations to describe the subsequent material response. psi.ch The goal is to understand how the absorption of laser energy leads to bond breaking, material ejection, and the formation of micro- and nanostructures. researchgate.net Computational studies on photosensitive polymers containing other photoreactive groups, such as diarylethylene moieties, provide insights into how light can trigger isomerization and other photochemical reactions within a polymer matrix, which is relevant for understanding the potential behavior of cinnamylidene-containing polymers. rsc.org The development of these computational models is crucial for optimizing the properties of photoresists and other light-patternable materials for various technological applications. nih.gov

Applications in Advanced Materials and Polymer Science

Cinnamylidenemalonic Acid as a Monomeric Building Block for Polymer Synthesis

The structure of this compound, featuring a conjugated system and two carboxylic acid groups, makes it a suitable monomer for synthesizing polymers through various polymerization techniques. The carboxylic acid groups can participate in standard polycondensation reactions with diols or other bifunctional molecules to form polyesters. researchgate.netgoogleapis.com For instance, light-sensitive polyesters have been developed from this compound and a bifunctional glycol. googleapis.com The presence of the cinnamylidene group introduces photoreactivity into the polymer backbone or as a pendant group, which is central to many of its applications.

The photodimerization of this compound upon exposure to sunlight, a reaction known for over a century, is a classic example of a [2+2] cycloaddition occurring in the solid state. researchgate.netmiami.edu This type of reaction is topochemical, meaning the stereochemistry of the resulting cyclobutane (B1203170) product is dictated by the packing of the monomer molecules in the crystal lattice. This inherent control over stereochemistry in the solid state provides a powerful pathway for stereoselective synthesis.

While the photodimerization to form a dimer is well-documented, the extension to stereoselective solid-state polymerization is a key area of research. miami.edu The principles of topochemical control seen in the dimerization can theoretically be extended to achieve stereoregular polymers. By carefully designing the monomer structure and controlling its crystallization, it may be possible to create a crystal packing arrangement that facilitates chain propagation in a stereocontrolled manner upon irradiation. The ability to control polymer tacticity is crucial as it profoundly influences the material's macroscopic properties, such as crystallinity, melting point, and mechanical strength. illinois.edumdpi.comnsf.gov The synthesis of polymers with precisely controlled stereogenic centers in the main chain is a significant goal in polymer chemistry. illinois.edu

The design of the monomer is a fundamental strategy for controlling the final properties of a polymer, including its tacticity and molecular weight. illinois.edunsf.gov In polymers derived from this compound, modifications to the monomer structure can significantly influence polymerization behavior and resulting polymer characteristics.

For example, introducing substituents on the phenyl ring of this compound can alter the electronic properties of the molecule and the steric hindrance around the reactive double bonds. This can affect the rate and mechanism of polymerization. Research on related systems shows that such modifications can influence polymer tacticity. mdpi.com For instance, the use of o-methoxythis compound as a monomer unit has been explored in the synthesis of novel photopolymers. researchgate.net The methoxy (B1213986) group can influence the crystal packing and the photoreactivity of the monomer, which in turn would affect the stereochemistry and molecular weight of the resulting polymer. Although detailed studies specifically correlating monomer design to tacticity for this compound polymers are an area of ongoing research, the principles established in other polymer systems suggest this is a viable strategy for fine-tuning material properties. illinois.edunsf.gov

Development of Photopolymers and Photoresists

The most prominent application of this compound in materials science is in the formulation of photopolymers and photoresists. A photopolymer is a polymer that changes its properties when exposed to light, often leading to hardening or curing through cross-linking. wikipedia.org The cinnamylidene group is an excellent chromophore for this purpose.

Polymers that incorporate this compound or its derivatives as side groups can undergo photo-crosslinking. researchgate.net The underlying mechanism is a [2+2] photodimerization reaction between the double bonds of the cinnamylidene groups on adjacent polymer chains. researchgate.net This reaction is typically initiated by irradiation with light of a specific wavelength, often in the near-UV or visible range. For instance, polymers containing o-methoxythis compound groups have been shown to cross-link upon irradiation at wavelengths greater than 395 nm. researchgate.net

This photo-crosslinking transforms a soluble, processable polymer into an insoluble, stable network. This phenomenon is the basis for creating negative photoresists. researchgate.net Research has demonstrated the development of novel photopolymers, such as polyesters and polymers with triazene (B1217601) functional groups, that contain cinnamylidenemalonyl side groups for selective photo-crosslinking. researchgate.net Another study showed that poly(2-ethyl-2-oxazoline) (PEtOx) functionalized with cinnamoyl moieties could be effectively photo-crosslinked to create water-stable nanofibrous membranes for biomedical applications. ugent.be

| Polymer System | Monomer/Functional Group | Irradiation Wavelength for Crosslinking | Key Outcome | Reference |

|---|---|---|---|---|

| Polyester (CSMP3) and Triazene Polymer (TCP3) | o-methoxythis compound | λ > 395 nm | Formation of an insoluble network; application as a negative photoresist. | researchgate.net |

| Poly(2-ethyl-2-oxazoline) (PEtOx-Cin) | Cinnamoyl moieties | UVB light | Creation of biocompatible, water-stable nanofibrous membranes. | ugent.be |

Excimer lasers, which emit high-energy pulses of UV light, are crucial tools in microfabrication and lithography. laser2000.comengineering.org.cn Polymers incorporating this compound have been specifically designed for applications in excimer laser lithography. researchgate.net

A significant development is the creation of photopolymers that can act as both positive and negative photoresists. researchgate.net In these systems, the material functions as a negative resist when exposed to light that induces crosslinking (λ > 395 nm). However, the same material can be structured directly via laser ablation when irradiated with a different, high-energy wavelength, such as the 308 nm light from a Xenon Chloride (XeCl) excimer laser. researchgate.net This dual functionality allows for a two-step structuring process: a large-scale pattern can be created using conventional negative resist methods (crosslinking), followed by fine, detailed structuring of the remaining areas using laser ablation. researchgate.net Notably, the sensitivity of these photopolymers to laser ablation is nearly the same before and after crosslinking, which simplifies the fabrication of complex microstructures. researchgate.net

| Polymer | Composition | Crosslinking Wavelength | Ablation Wavelength (XeCl Excimer Laser) | Application |

|---|---|---|---|---|

| CSMP3 | Polyester with o-methoxythis compound side groups | λ > 395 nm | 308 nm | Combined positive-negative resist, laser ablation lithography |

| TCP3 | Polymer with triazene and o-methoxythis compound groups | λ > 395 nm | 308 nm | Combined positive-negative resist, laser ablation lithography |

Engineering of Novel Organic Solid Materials

The unique photoreactivity of this compound makes it a valuable component for engineering novel organic solid materials with specific functions. The conversion of its yellow crystals into a white, crystalline photodimer under sunlight was an early observation of its potential to form new solid-state structures. miami.edu

Modern materials engineering leverages this reactivity in more sophisticated ways. The development of the dual-mode photoresists described above is a prime example of creating an advanced organic solid. researchgate.net By incorporating the cinnamylidenemalonyl group into a polymer matrix, scientists have engineered a material that responds differently to different light stimuli, enabling complex, multi-step manufacturing processes. researchgate.net Furthermore, the ability to create stable, cross-linked nanofiber mats through the photochemistry of cinnamoyl-functionalized polymers opens up possibilities in fields like tissue engineering and filtration, where the material's solid-state architecture is critical to its function. ugent.be The synthesis of cyclobutane-containing building blocks via [2+2] photocycloaddition is a broader strategy for creating novel, bio-based polymers, and the dimerization of this compound is a foundational example of this principle. nih.gov

Supramolecular Chemistry and Crystal Engineering of Cinnamylidenemalonic Acid

Analysis of Molecular Packing and Intermolecular Interactions in Crystalline States

The solid-state structure of cinnamylidenemalonic acid is dictated by a hierarchy of intermolecular interactions. The arrangement of molecules in the crystal lattice, or molecular packing, is a direct consequence of the energetic favorability of various non-covalent bonds, primarily hydrogen bonds and van der Waals forces.

The most influential interactions in the crystal structure of this compound are the hydrogen bonds formed by its two carboxylic acid functional groups. Carboxylic acids are well-known in crystal engineering to form highly stable, dimeric structures via strong O-H···O hydrogen bonds. This interaction, known as the carboxylic acid homosynthon, is one of the most robust and predictable synthons in supramolecular chemistry. researchgate.net

Table 1: Predicted Hydrogen Bonding Interactions in Crystalline this compound

| Donor | Acceptor | Interaction Type | Role in Crystal Packing |

| Carboxyl O-H | Carbonyl O | Strong O-H···O | Forms primary supramolecular dimers |

| Phenyl C-H | Carbonyl O | Weak C-H···O | Links dimers into extended networks |

| Olefinic C-H | Carbonyl O | Weak C-H···O | Contributes to overall lattice stability and conformation |

Beyond the directional hydrogen bonds, the crystal packing of this compound is significantly influenced by weaker, non-directional van der Waals forces. Given the planar phenyl group and the extended conjugated system, π-π stacking interactions are expected to be a major contributor to the cohesive energy of the crystal.

Polymorphism and its Ramifications for Solid-State Chemical Reactivity

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different molecular arrangements, is a critical consideration in solid-state chemistry. Each polymorph possesses a unique crystal lattice and, consequently, distinct physical properties and chemical reactivity. For this compound, polymorphism has profound implications for its well-documented solid-state photoreactivity.

This compound is known to undergo a [2+2] photodimerization reaction in the solid state upon exposure to sunlight, a reaction first observed by Liebermann in 1895. miami.edumiami.edu This type of reaction is topochemical, meaning its feasibility and outcome are controlled by the geometry of the crystal lattice. According to Schmidt's topochemical postulates for [2+2] cycloadditions, the reactive double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å) for the reaction to occur.

The existence of different polymorphs would lead to different packing arrangements and, therefore, different photoreactivities. A structural and kinetic study of the [2+2] dimerization of this compound highlights the importance of the crystalline environment in controlling this reaction. acs.orgacs.org A polymorph where molecules are packed in a head-to-tail fashion meeting the geometric criteria would yield the α-truxillic-type dimer. Conversely, a head-to-head arrangement would produce the δ-truxinic-type dimer. A polymorph where the molecules are not suitably aligned would be photostable. Therefore, the ability to selectively crystallize a specific polymorph of this compound is a powerful tool for controlling its solid-state reactivity and directing the synthesis towards a specific photoproduct.

Table 2: Hypothetical Polymorphs and Their Predicted Solid-State Reactivity

| Polymorph | Packing Motif | C=C Distance | Predicted Photoproduct |

| Form α | Head-to-Tail, Parallel | < 4.2 Å | α-truxillic type dimer |

| Form β | Head-to-Head, Parallel | < 4.2 Å | δ-truxinic type dimer |

| Form γ | Antiparallel or Distant | > 4.2 Å | Photostable (no reaction) |

Rational Design of Crystalline Structures Through Supramolecular Synthons

Crystal engineering aims to design and synthesize functional solid-state structures based on an understanding of intermolecular interactions. nih.gov The key to this rational design is the use of reliable and predictable intermolecular recognition motifs, known as supramolecular synthons. researchgate.net

For this compound, the most robust and predictable synthon is the carboxylic acid dimer, formed by a pair of O-H···O hydrogen bonds. This R²₂(8) graph set notation synthon is a cornerstone of crystal engineering for carboxylic acids. researchgate.net By leveraging the high fidelity of this homosynthon, one can predict with reasonable confidence that the primary structural motif in any crystal of pure this compound will be this dimer.

The rational design of its crystalline structures then becomes a challenge of controlling the spatial arrangement of these dimers. This can be influenced by factors such as the choice of crystallization solvent, which can interact with the solute molecules and guide them into a specific packing arrangement, potentially leading to different polymorphs or the inclusion of solvent molecules (solvates). Further control could be exerted by introducing other functional groups onto the molecule that can form competing or complementary secondary synthons, thereby steering the crystal packing towards a desired architecture and, consequently, a desired solid-state property or reactivity.

Role in Host-Guest Chemistry and Co-Crystallization Strategies

The functional groups of this compound make it a prime candidate for participation in more complex supramolecular systems, such as host-guest complexes and co-crystals.

Co-crystallization , the process of crystallizing two or more different neutral molecules in a single lattice with a defined stoichiometric ratio, is a powerful strategy in crystal engineering. researchgate.net The carboxylic acid groups of this compound are excellent hydrogen bond donors and acceptors. This makes the molecule an ideal partner for co-crystallization with molecules containing complementary functional groups, such as pyridines, which are strong hydrogen bond acceptors. Studies on related cinnamic acids have shown the successful formation of co-crystals with pyridyl derivatives, where a robust carboxylic acid···pyridine (B92270) heterosynthon forms. researchgate.net It is highly probable that this compound could form similar co-crystals, allowing for the fine-tuning of its solid-state properties by systematically varying the co-former.

In host-guest chemistry , a larger host molecule encapsulates a smaller guest molecule. While there is no direct evidence of this compound acting as a host, its conjugated structure could potentially be incorporated into larger macrocyclic systems. More plausibly, it could act as a guest molecule. Its size and shape, along with its potential for hydrogen bonding and π-stacking interactions, suggest it could be encapsulated within hosts like cyclodextrins or other synthetic macrocycles, a strategy often used to modify the solubility and stability of guest molecules.

Kinetic and Mechanistic Studies of Chemical Transformations

Reaction Kinetics of Photochemical Dimerization Processes

The photochemical dimerization of cinnamylidenemalonic acid is a classic example of a [2+2] cycloaddition reaction, a cornerstone of organic photochemistry. When exposed to ultraviolet (UV) light, the double bonds of two molecules can react to form a cyclobutane (B1203170) ring. The kinetics of this process in the solid state are often complex and can deviate significantly from simple first- or second-order kinetics observed in solution.

A structural and kinetic study of the [2+2] dimerization of this compound has revealed important insights into its solid-state reactivity. acs.org The reaction progress is often characterized by an induction period followed by a rate acceleration, a hallmark of cooperative effects within the crystal lattice. The kinetics of such solid-state reactions can sometimes be described by the Avrami model or other models that account for nucleation and growth of the product phase within the reactant crystal.

The rate of photodimerization is influenced by factors such as the wavelength and intensity of the incident light, the temperature, and the crystalline form (polymorphism) of the acid. Different crystal packing arrangements can lead to vastly different reaction rates and, in some cases, can render the crystal photochemically inert if the reacting double bonds are not favorably aligned.

Table 1: Factors Influencing Photodimerization Kinetics of this compound

| Parameter | Influence on Reaction Kinetics |

| Light Wavelength | The reaction is initiated by the absorption of photons of appropriate energy to excite the π-electrons of the conjugated system. |

| Light Intensity | Higher light intensity generally leads to a faster reaction rate, as more photons are available to initiate the reaction. |

| Temperature | Temperature can affect the rate by influencing molecular motions within the crystal lattice, which can be necessary for the alignment of reacting molecules. |

| Crystal Packing | The proximity and orientation of neighboring molecules in the crystal lattice are critical. According to Schmidt's topochemical principles, a center-to-center distance of less than 4.2 Å between the double bonds is typically required for a [2+2] photodimerization to occur in the solid state. organic-chemistry.orgscispace.com |

Quantitative Kinetic Analysis of Decarboxylation Reactions

This compound, being a substituted malonic acid, is susceptible to decarboxylation upon heating, a reaction that involves the loss of carbon dioxide. The quantitative analysis of the kinetics of this process involves monitoring the rate of disappearance of the reactant or the rate of formation of the product(s) over time at various temperatures.

The decarboxylation of this compound can lead to the formation of different stereoisomers of 5-phenylpenta-2,4-dienoic acid. The product distribution is highly dependent on the reaction conditions, particularly the solvent. For instance, thermolysis in quinoline (B57606) at 130°C has been reported to yield almost pure 5-phenylpenta-2(Z),4(E)-dienoic acid, which upon further heating at 170°C, isomerizes to the more stable 2(E),4(E)-acid. In contrast, carrying out the reaction in boiling pyridine (B92270) results in a mixture of the 2(Z),4(E) and 2(E),4(E) isomers.

A typical quantitative kinetic study would involve determining the reaction order and the rate constants (k) at different temperatures. This is often achieved by fitting the concentration versus time data to appropriate rate laws (e.g., first-order, second-order). Once the rate constants are known at several temperatures, the Arrhenius equation can be used to determine the activation energy (Ea) and the pre-exponential factor (A) for the reaction. libretexts.org

Table 2: Decarboxylation of this compound - Conditions and Products

| Solvent | Temperature (°C) | Time (hr) | Major Product(s) |

| Pyridine | ~115 (boiling) | 10.5 | Mixture of 2(Z),4(E)- and 2(E),4(E)-5-phenylpenta-2,4-dienoic acid |

| Quinoline | 130 | - | 5-Phenylpenta-2(Z),4(E)-dienoic acid |

| Quinoline | 170 | - | 5-Phenylpenta-2(E),4(E)-dienoic acid |

This data is based on qualitative observations of product distribution and does not represent a full kinetic analysis.

For a hypothetical first-order decarboxylation reaction, the rate law would be: Rate = k[this compound]

The relationship between the rate constant and temperature is given by the Arrhenius equation: k = A * exp(-Ea / RT) where R is the gas constant and T is the absolute temperature. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated. libretexts.org While specific activation energy data for this compound decarboxylation is not readily available in the literature, studies on similar carboxylic acids show a wide range of activation energies depending on their structure. openchemicalengineeringjournal.comresearchgate.netresearchgate.net

Influence of Crystal Lattice Control on Reaction Stereospecificity and Regioselectivity

The solid-state reactivity of this compound is a prime example of topochemistry, where the crystal lattice exerts a high degree of control over the reaction pathway and the structure of the product. This control manifests as high stereospecificity and regioselectivity, often leading to the formation of a single product isomer, which might be difficult to obtain from solution-phase reactions.

The photodimerization of this compound is a [2+2] cycloaddition that can potentially yield several different stereoisomers of the resulting cyclobutane dicarboxylic acid. However, in the crystalline state, the arrangement of the molecules is fixed, and the reaction typically proceeds with minimal atomic and molecular movement. This "least motion principle" dictates that the stereochemistry of the product is predetermined by the spatial relationship of the reactant molecules in the crystal. rsc.org

For a photodimerization to occur, the double bonds of adjacent molecules must be parallel and within a certain proximity, generally accepted to be less than 4.2 Å. The specific packing arrangement will determine which, if any, of the possible cyclobutane products is formed. For example, a head-to-head arrangement of molecules will lead to a head-to-head dimer, while a head-to-tail arrangement will result in a head-to-tail dimer. The relative orientation of the substituents on the double bonds will further dictate the stereochemistry of the cyclobutane ring (e.g., syn or anti). The principles of crystal engineering can be employed to design and synthesize crystals with specific packing motifs to favor the formation of a desired photoproduct. organic-chemistry.org

Advanced Techniques for Real-Time Monitoring of Solid-State Reactions

The study of solid-state reactions requires analytical techniques that can probe the chemical and physical changes occurring within the crystal without destroying its integrity. Several advanced techniques are well-suited for the real-time monitoring of the transformations of this compound.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy: SSNMR is a powerful non-destructive technique for monitoring the progress of solid-state reactions. nih.gov By acquiring spectra at different time intervals during the reaction, one can follow the disappearance of signals corresponding to the reactant and the appearance of new signals from the product. For the photodimerization of this compound, changes in the chemical shifts of the olefinic and carboxylic carbons can be monitored. researchgate.net Similarly, for decarboxylation, the disappearance of the carboxylic acid signal and the emergence of new signals for the dienoic acid product can be tracked. escholarship.orgconductscience.com

X-ray Diffraction (XRD): Single-crystal XRD can provide unparalleled detail about the atomic-level changes occurring during a solid-state reaction, provided the single-crystal nature is maintained (a single-crystal-to-single-crystal transformation). rsc.orgnih.gov By collecting diffraction data at various stages of the reaction, it is possible to determine the precise structures of both the reactant and the product within the same crystal lattice and to observe any intermediate states. nih.govdntb.gov.ua Powder XRD is also valuable for monitoring changes in the crystalline phase and identifying the products of reactions that lead to the loss of single crystallinity. icn2.catresearchgate.netunits.itmdpi.com

Atomic Force Microscopy (AFM): AFM allows for the visualization of the crystal surface at the nanoscale and can be used to monitor topographical changes that occur as a reaction proceeds. massey.ac.nz For instance, the formation of product nuclei on the crystal surface during photodimerization or decarboxylation can be observed in real-time. This can provide valuable information about the reaction mechanism, such as whether it initiates at defect sites or occurs homogeneously across the surface. mdpi.comfrontiersin.orgnih.gov

Table 3: Advanced Techniques for Monitoring this compound Reactions

| Technique | Information Obtained | Application to this compound |

| Solid-State NMR (SSNMR) | Quantitative analysis of reactant and product concentrations over time. Structural information about the product. | Monitoring the conversion of the double bond and carboxylic acid groups during photodimerization and decarboxylation, respectively. nih.govresearchgate.netresearchgate.net |

| X-ray Diffraction (XRD) | Precise atomic coordinates, unit cell parameters, and crystal packing. Can follow single-crystal-to-single-crystal transformations. | Determining the stereochemistry of the photodimer and observing changes in the crystal lattice during the reaction. rsc.orgdntb.gov.uaunits.it |

| Atomic Force Microscopy (AFM) | Nanoscale topographical changes on the crystal surface. Observation of nucleation and growth of product phases. | Visualizing the initiation and progression of the reaction on the crystal surface in real-time. massey.ac.nzmdpi.com |

Broader Research Perspectives and Future Directions

Integration with Flow Chemistry and Microwave-Assisted Synthetic Methodologies

The synthesis of cinnamylidenemalonic acid and its derivatives has traditionally been achieved through methods like the Knoevenagel condensation. rsc.orgasianpubs.org However, modern synthetic chemistry is increasingly moving towards more efficient, safer, and scalable techniques such as flow chemistry and microwave-assisted synthesis.

Microwave-assisted synthesis (MAS) is another powerful tool that can significantly accelerate chemical reactions. oatext.comnih.gov By using microwave irradiation to heat the reaction mixture, MAS can lead to shorter reaction times, higher yields, and often, cleaner product formation compared to conventional heating methods. oatext.comresearchgate.netumich.edu The Knoevenagel condensation, a key step in producing cinnamic acid derivatives, has been shown to be amenable to microwave-assisted conditions, often in solvent-free or aqueous media, which aligns with the principles of green chemistry. researchgate.netumich.eduthepharmajournal.comfrontiersin.org For instance, the use of catalysts like tetrabutylammonium (B224687) bromide (TBAB) and potassium carbonate under microwave irradiation in water has been reported for the synthesis of cinnamic acids, offering an eco-friendly alternative. umich.eduthepharmajournal.com

The integration of this compound synthesis with these advanced methodologies is a promising area of research. Optimizing reaction conditions, catalyst systems, and reactor designs for flow and microwave-assisted processes could lead to more efficient and sustainable production of this valuable compound and its derivatives.

Exploration in Chemosensory and Biosensory System Design

The unique chemical structure of this compound and its derivatives makes them interesting candidates for the development of chemosensory and biosensory systems. epfl.ch These systems are designed to detect specific molecules and convert that detection event into a measurable signal. echemcom.comnih.gov

Chemosensors rely on a chemical interaction between the sensor and the analyte. The conjugated system present in this compound can be photochemically active, a property that has been noted since early photochemical studies where its exposure to sunlight resulted in a transformation to a crystalline product. miami.edu This photochemical reactivity could be harnessed to design sensors where the binding of an analyte modulates the photophysical properties of the molecule, leading to a detectable change in fluorescence or absorbance. Polymers containing this compound ester groups have already shown promise in applications like laser ablation lithography due to their photosensitivity. researchgate.netethz.ch

Advancements in Sustainable Chemical Processes Utilizing this compound

The principles of green chemistry, which focus on designing chemical products and processes that minimize the use and generation of hazardous substances, are becoming increasingly important in both academic research and industrial applications. mit.edursc.orgwikipedia.org this compound and its synthesis can be viewed through this lens, with several avenues for advancing sustainable chemical processes.

Another principle of green chemistry is the maximization of atom economy, which aims to incorporate the maximum amount of starting materials into the final product. mit.edu The Knoevenagel condensation, used to produce this compound, is an addition reaction that can have high atom economy. Further optimization of this reaction to minimize byproducts is a key area of research.

The use of safer solvents and reaction conditions is also a cornerstone of green chemistry. mit.edu Research into performing the synthesis of this compound in water or under solvent-free conditions, particularly with the aid of microwave irradiation, is a significant step towards greener processes. umich.eduthepharmajournal.com The replacement of hazardous reagents, such as the use of triethylamine (B128534) as a safer alternative to pyridine (B92270) in the Knoevenagel condensation, further contributes to the sustainability of the synthesis. rsc.org

This compound itself can also be a building block for sustainable materials. For instance, its dimerization through a [2+2] photocycloaddition reaction can lead to the formation of cyclobutane-containing diacids. nih.gov These diacids have the potential to be used as sustainable alternatives to petrochemical-based monomers in the production of polymers. nih.gov

Emerging Research Areas and Unexplored Scientific Frontiers

Beyond the established and developing applications, there are several emerging and unexplored frontiers for this compound research.

The photochemical properties of this compound, while noted historically, have not been fully exploited. miami.edu A deeper investigation into its photochemistry could lead to novel applications in areas such as photolithography, data storage, or the development of photoresponsive materials. Polymers containing this compound ester groups have already demonstrated high sensitivity and stability in laser ablation studies. researchgate.net

The biological activities of this compound and its derivatives are another area ripe for exploration. Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties. researchgate.netmdpi.com While some research has been conducted on the biological effects of this compound derivatives, a systematic investigation into its pharmacological profile could uncover new therapeutic applications.

Furthermore, the use of this compound as a versatile scaffold in medicinal chemistry is an intriguing possibility. The presence of multiple functional groups allows for the synthesis of a diverse library of compounds that could be screened for various biological activities.

In the realm of materials science, the incorporation of this compound into polymers and other materials could impart unique properties. Its rigid, conjugated structure could influence the mechanical and electronic properties of materials, while its photoreactivity could be used to create cross-linked or patterned materials. researchgate.netethz.ch

Q & A

Q. What are the standard synthetic routes for cinnamylidenemalonic acid, and how can researchers optimize yield and purity?

this compound is typically synthesized via aldol condensation between substituted benzaldehydes and malonic acid under basic conditions (e.g., pyridine) . To optimize yield, researchers should:

- Control reaction stoichiometry : Ensure a 1:1 molar ratio of aldehyde to malonic acid to minimize side products.

- Monitor reaction time : Prolonged heating may lead to decomposition, while insufficient time reduces conversion.

- Purify intermediates : Cinnamaldehyde intermediates (e.g., 83–86 in Figure 19 of ) should be isolated via recrystallization or chromatography before proceeding to the final step.

- Validate purity : Use techniques like NMR and HPLC to confirm structural integrity and purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

Key methods include:

- Spectroscopic analysis : UV-Vis to study conjugation effects, IR for carbonyl group identification, and H/C NMR for double-bond geometry (e.g., distinguishing E/Z isomers) .

- X-ray crystallography : To resolve crystal packing and bond-length alternation in the conjugated system .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic distribution and reactive sites .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reaction mechanisms involving this compound?

Discrepancies in mechanisms (e.g., addition of hydrocyanic acid to methyl esters vs. free acid) require:

- Isotopic labeling : Track regioselectivity in addition reactions (e.g., C-labeled malonic acid to confirm carboxyl group involvement) .

- Kinetic studies : Compare rate constants under varying conditions (pH, temperature) to identify rate-determining steps .

- Competition experiments : Introduce alternative nucleophiles (e.g., thiols vs. cyanide) to probe electronic vs. steric control .

Q. How can researchers design experiments to assess the stability of this compound under photochemical or thermal stress?

A robust experimental framework includes:

- Stress testing : Expose samples to UV light (λ = 254–365 nm) or heat (40–100°C) in controlled environments .

- Degradation monitoring : Use HPLC-MS to identify breakdown products (e.g., tetramethylene derivatives) .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. What statistical approaches are recommended for analyzing clustered data in studies involving this compound derivatives?

For nested data (e.g., repeated measurements per batch):

- Mixed-effects models : Account for batch-to-batch variability as random effects while testing fixed effects (e.g., substituent groups) .

- Bootstrapping : Resample data to estimate confidence intervals for degradation rates or yield distributions .

- Multivariate ANOVA : Compare multiple dependent variables (e.g., solubility, reactivity) across synthetic conditions .

Methodological Guidance

How should researchers formulate hypothesis-driven questions when studying structure-activity relationships (SAR) of this compound analogs?

Use frameworks like PICO (Population: analog series; Intervention: substituent variation; Comparison: parent compound; Outcome: bioactivity) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) . Example:

"Does introducing electron-withdrawing groups at the phenyl ring (Position 4) enhance the inhibitory activity of this compound against xanthine oxidase?"

Q. What steps ensure reproducibility when replicating literature procedures for this compound synthesis?

- Document deviations : Note any differences in reagent grades, equipment calibration, or ambient conditions .

- Archive raw data : Provide NMR spectra, chromatograms, and reaction logs in supplementary materials .

- Cross-validate with independent labs : Collaborate to confirm yields and spectral data .

Data Presentation and Ethics

Q. How should researchers address conflicting spectral data in publications?

- Transparency : Disclose all raw data (e.g., NMR shifts, coupling constants) in appendices .

- Peer validation : Invite third-party analysis of ambiguous peaks or unexpected signals .

- Error analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and environmental variability .

Q. What ethical considerations apply when using proprietary catalysts or reagents in this compound research?

- Licensing : Obtain permissions for patented catalysts (e.g., EDAC in coupling reactions) .

- Attribution : Cite commercial sources (e.g., Sigma-Aldrich) for reagents and equipment in the "Experimental" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.